tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)18-6-4-5-11(18)9-17-8-10(7-14)15-16-17/h8,11H,4-7,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXLKFUMMLKRPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate, commonly referred to as BTTAA, is a compound that has garnered attention due to its diverse biological activities and potential applications in drug discovery. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C19H30N10O2
- Molecular Weight : 430.51 g/mol
- CAS Number : 1334179-85-9
BTTAA exhibits its biological activity primarily through its interaction with various cellular targets. The presence of the triazole ring enhances its ability to participate in hydrogen bonding and coordination with metal ions, which is critical in many biochemical pathways.
- Antiproliferative Activity : BTTAA has shown significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds containing triazole moieties can inhibit cell growth by inducing apoptosis and disrupting cell cycle progression.
- Ligand for Click Chemistry : BTTAA serves as a water-soluble ligand for Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions. This property is beneficial for bioconjugation applications in drug development and molecular biology .
- Oxidative Stress Protection : The compound has been reported to protect biomolecules from oxidative damage during labeling reactions, making it a valuable tool in biochemical assays .
Anticancer Activity
The following table summarizes the antiproliferative activity of BTTAA against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (Cervical carcinoma) | 9.6 ± 0.7 | |
| L1210 (Murine leukemia) | 41 | |
| CEM (Human T-lymphocyte) | Variable |
These results indicate that BTTAA has a promising profile as an anticancer agent, particularly in cervical cancer cells.
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of BTTAA to evaluate their biological activity. Modifications to the triazole ring and the pyrrolidine structure were found to enhance cytotoxicity against specific cancer cell lines .
- In Vivo Studies : In vivo experiments using animal models have indicated that BTTAA can significantly reduce tumor size when administered at specific dosages, highlighting its potential for further development as an anticancer therapeutic .
- Mechanistic Insights : Research has shown that BTTAA's mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival, such as the PI3K/Akt pathway .
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc-protected pyrrolidine nitrogen undergoes acid-catalyzed deprotection to yield a free amine. This reaction is critical for further functionalization of the pyrrolidine ring.
Reaction Conditions
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
-
Typical Protocol :
Data Table :
| Starting Material | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Boc-protected pyrrolidine derivative | TFA/DCM (1:1) | Free pyrrolidine amine | 85–95% |
Functionalization of the Aminomethyl Group
The 4-(aminomethyl)-1H-1,2,3-triazole moiety enables diverse reactions, including amide coupling, alkylation, and acylation.
Amide Bond Formation
The aminomethyl group reacts with carboxylic acids or activated esters to form stable amides.
Example Reaction :
-
Reagents : Indole-2-carboxylic acid, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).
Data Table :
| Substrate | Coupling Partner | Product | Yield | Source |
|---|---|---|---|---|
| Aminomethyl-triazole derivative | Indole-2-carboxylic acid | Amide-linked conjugate | 64% |
Alkylation/Acylation
The primary amine undergoes alkylation with halides or acylation with acyl chlorides.
Example :
-
Reagents : 2-Chloroacetyl chloride, triethylamine (TEA).
Triazole Ring Reactivity
The 1,2,3-triazole ring participates in coordination chemistry and click reactions:
Metal Coordination
The triazole nitrogen atoms coordinate with transition metals (e.g., Cu, Pd), enabling catalytic applications .
Click Chemistry
While the triazole is typically a product of prior CuAAC reactions, it can act as a ligand in subsequent click-based modifications .
Pyrrolidine Ring Modifications
The deprotected pyrrolidine nitrogen can undergo:
-
Reductive Amination : With aldehydes/ketones using NaBH3CN .
-
Suzuki Coupling : After halogenation (e.g., bromination at C2/C5 positions) .
Example :
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Reductive Amination | Benzaldehyde, NaBH3CN | N-Benzyl-pyrrolidine derivative | 72% |
Hydrolysis of the Carbamate
Under basic conditions, the Boc group hydrolyzes to release CO2 and tert-butanol, though this is less common than acid-mediated deprotection.
Conditions : NaOH (1–2 M) in THF/water, reflux for 3–6 hours.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
a. tert-Butyl 2-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate
- Key Difference: The hydroxymethyl group replaces the aminomethyl substituent on the triazole.
- Reactivity: The hydroxyl group can undergo further derivatization (e.g., phosphorylation, glycosylation), whereas the aminomethyl group enables peptide coupling or Schiff base formation .
- Stability : Both compounds are stabilized by the Boc group, but the hydroxymethyl analog may exhibit lower metabolic stability due to oxidative susceptibility .
b. tert-Butyl 3-((4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate
- Key Difference : The triazole-methyl group is attached to the 3-position of pyrrolidine instead of the 2-position.
- Impact :
Core Ring System Variations
a. Piperidine-Based Analogs
- Example : tert-Butyl 4-(4-(((tert-butyldimethylsilyl)oxy)methyl)-5-(2-(methylthio)pyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate ().
- Key Differences :
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered).
- Substituents : Bulky TBDMS-protected hydroxymethyl and pyrimidine groups.
- Impact: Solubility: The piperidine analog’s larger ring and hydrophobic substituents reduce aqueous solubility.
b. Oxazolidinone Derivatives
- Example : tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate ().
- Key Differences: Core Structure: Oxazolidinone ring replaces pyrrolidine. Stability: Degrades in simulated gastric fluid due to oxazolidinone ring lability, unlike the Boc-pyrrolidine compound .
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate generally follows these key steps:
- Starting material: tert-butyl pyrrolidine-1-carboxylate derivatives, often commercially available or prepared via Boc protection of pyrrolidine amines.
- Introduction of azide or alkyne functionality: To enable 1,3-dipolar cycloaddition ("click chemistry") for triazole formation.
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC): To form the 1,2,3-triazole ring.
- Functionalization of the triazole ring: Introduction of the aminomethyl group at the 4-position of the triazole.
- Purification and characterization: Typically involving chromatographic methods and NMR/MS analysis.
Preparation of the Pyrrolidine Starting Material
The pyrrolidine moiety protected by the tert-butyl carbamate group (Boc) is a crucial scaffold. Preparation details are as follows:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Boc-protection of pyrrolidine | Reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of base (e.g., triethylamine) | High (typically >80%) | Standard method to protect amine functionality |
| Lithiation and functionalization | sec-Butyllithium added at -78°C to tert-butyl pyrrolidine-1-carboxylate in THF, followed by electrophilic trapping (e.g., boronic acid formation) | Moderate to good (27-84%) | Enables further functional group transformations on pyrrolidine ring |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate?
- Methodology : Synthesis typically involves multi-step routes:
- Step 1 : Preparation of the pyrrolidine backbone via cyclization or functionalization of pre-existing pyrrolidine derivatives (e.g., tert-butyl-protected intermediates) .
- Step 2 : Introduction of the triazole moiety via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the aminomethyl group for post-functionalization .
- Step 3 : Boc (tert-butyloxycarbonyl) protection to stabilize reactive amines during synthesis .
- Optimization : Reaction conditions (temperature, solvent selection) are critical for yield and purity. For example, THF or dichloromethane under inert atmospheres minimizes side reactions .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and substituent positions on the pyrrolidine backbone .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
- Chromatography : Reverse-phase HPLC or TLC monitors reaction progress and purity (>95% required for biological assays) .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s biological activity or binding affinity?
- Experimental Design :
- Synthesize stereoisomers (e.g., (2R,4R) vs. (2S,4S)) using chiral catalysts or resolution techniques .
- Compare activity in enzyme inhibition assays (e.g., kinase or protease targets) to identify enantiomer-specific effects .
- Data Analysis : Molecular docking simulations (e.g., AutoDock Vina) correlate stereochemistry with binding poses in enzymatic pockets .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar triazole-pyrrolidine derivatives?
- Case Study : If Compound A shows antimicrobial activity but Compound B (with a fluorophenyl substituent) does not:
- Systematic Analysis : Compare substituent electronic profiles (e.g., Hammett constants) and steric effects using computational tools (e.g., DFT calculations) .
- Experimental Validation : Synthesize analogs with controlled modifications (e.g., halogenation at specific positions) and re-test in standardized assays .
Q. What computational methods predict the binding affinity of this compound to enzymatic targets (e.g., kinases or GPCRs)?
- Approach :
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., GROMACS) .
- Free Energy Perturbation (FEP) : Quantify binding energy changes due to substituent modifications .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds between the triazole’s amino group and catalytic residues) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
